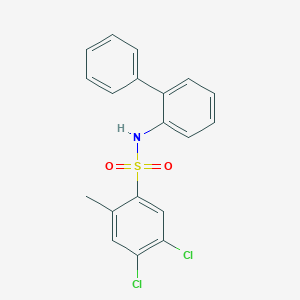
(4-Methoxyphenyl) 2-bromo-4,5-dichlorobenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Methoxyphenyl) 2-bromo-4,5-dichlorobenzenesulfonate, also known as MDBS, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. MDBS is a sulfonate ester that contains a bromine and two chlorine atoms on the benzene ring.
作用机制
The mechanism of action of (4-Methoxyphenyl) 2-bromo-4,5-dichlorobenzenesulfonate is not well understood. However, it is believed that (4-Methoxyphenyl) 2-bromo-4,5-dichlorobenzenesulfonate acts as a sulfonating agent, which means that it can add a sulfonate group to other molecules. This property of (4-Methoxyphenyl) 2-bromo-4,5-dichlorobenzenesulfonate has been exploited in various organic reactions and has led to the synthesis of novel compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-Methoxyphenyl) 2-bromo-4,5-dichlorobenzenesulfonate have not been extensively studied. However, it has been reported that (4-Methoxyphenyl) 2-bromo-4,5-dichlorobenzenesulfonate is not toxic to human cells at concentrations up to 100 μM. (4-Methoxyphenyl) 2-bromo-4,5-dichlorobenzenesulfonate has also been shown to inhibit the growth of certain cancer cells in vitro.
实验室实验的优点和局限性
(4-Methoxyphenyl) 2-bromo-4,5-dichlorobenzenesulfonate has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. (4-Methoxyphenyl) 2-bromo-4,5-dichlorobenzenesulfonate is also stable under normal laboratory conditions and can be stored for extended periods of time. However, (4-Methoxyphenyl) 2-bromo-4,5-dichlorobenzenesulfonate has some limitations as well. It is not very soluble in water, which can make it difficult to use in certain reactions. (4-Methoxyphenyl) 2-bromo-4,5-dichlorobenzenesulfonate is also a relatively expensive reagent, which can limit its use in large-scale reactions.
未来方向
There are several future directions for the use of (4-Methoxyphenyl) 2-bromo-4,5-dichlorobenzenesulfonate in scientific research. One potential application is in the synthesis of novel sulfonamides and sulfonate esters that have potential applications in medicinal chemistry. (4-Methoxyphenyl) 2-bromo-4,5-dichlorobenzenesulfonate could also be used as a coupling reagent in the synthesis of peptides and other biomolecules. Another potential application is in the development of new catalysts for organic reactions. Overall, (4-Methoxyphenyl) 2-bromo-4,5-dichlorobenzenesulfonate has the potential to be a valuable reagent in the field of organic chemistry and medicinal chemistry.
In conclusion, (4-Methoxyphenyl) 2-bromo-4,5-dichlorobenzenesulfonate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. It is a sulfonate ester that contains a bromine and two chlorine atoms on the benzene ring. (4-Methoxyphenyl) 2-bromo-4,5-dichlorobenzenesulfonate has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It has potential applications in medicinal chemistry, peptide synthesis, and the development of new catalysts for organic reactions. (4-Methoxyphenyl) 2-bromo-4,5-dichlorobenzenesulfonate has several advantages for lab experiments, but also has some limitations. Overall, (4-Methoxyphenyl) 2-bromo-4,5-dichlorobenzenesulfonate has the potential to be a valuable reagent in the field of organic chemistry and medicinal chemistry.
合成方法
(4-Methoxyphenyl) 2-bromo-4,5-dichlorobenzenesulfonate can be synthesized by reacting 2-bromo-4,5-dichlorobenzenesulfonyl chloride with 4-methoxyphenol in the presence of a base such as triethylamine. The reaction yields (4-Methoxyphenyl) 2-bromo-4,5-dichlorobenzenesulfonate as a white solid with a melting point of around 180°C.
科学研究应用
(4-Methoxyphenyl) 2-bromo-4,5-dichlorobenzenesulfonate has been widely used in scientific research as a reagent for the synthesis of various organic compounds. It has been used in the synthesis of novel sulfonamides and sulfonate esters that have potential applications in medicinal chemistry. (4-Methoxyphenyl) 2-bromo-4,5-dichlorobenzenesulfonate has also been used as a coupling reagent in peptide synthesis and as a catalyst in organic reactions.
属性
IUPAC Name |
(4-methoxyphenyl) 2-bromo-4,5-dichlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrCl2O4S/c1-19-8-2-4-9(5-3-8)20-21(17,18)13-7-12(16)11(15)6-10(13)14/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXYAIACLAFFQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrCl2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Nitro-4-[(propan-2-yl)amino]thiophene-2-carbonitrile](/img/structure/B7451496.png)

![4-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylbenzenesulfonamide](/img/structure/B7451510.png)








![4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide](/img/structure/B7451581.png)